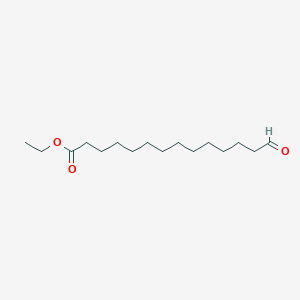
Ethyl 14-oxotetradecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 14-oxotetradecanoate is an organic compound with the molecular formula C16H30O3 It is a derivative of tetradecanoic acid, where the 14th carbon is oxidized to a ketone group, and the carboxylic acid is esterified with ethanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 14-oxotetradecanoate can be synthesized through several methods. One common approach involves the oxidation of tetradecanoic acid to introduce the ketone functionality at the 14th position, followed by esterification with ethanol. The oxidation step can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to ensure selective oxidation. The esterification step typically involves the use of acid catalysts like sulfuric acid or p-toluenesulfonic acid to facilitate the reaction between the carboxylic acid and ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The oxidation and esterification reactions can be optimized using high-throughput screening techniques to identify the best catalysts and reaction conditions. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 14-oxotetradecanoate undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the ketone group to a carboxylic acid.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: 14-oxotetradecanoic acid.
Reduction: 14-hydroxytetradecanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 14-oxotetradecanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of ethyl 14-oxotetradecanoate involves its interaction with specific molecular targets and pathways. The ketone group can participate in hydrogen bonding and other interactions with enzymes, potentially inhibiting or modulating their activity. The ester group may also influence the compound’s solubility and bioavailability, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
Ethyl 14-oxotetradecanoate can be compared with other similar compounds, such as:
Ethyl 3-oxotetradecanoate: Another ketone ester with the ketone group at the 3rd position.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
14-oxotetradecanoic acid: The non-esterified form of the compound.
Propriétés
Formule moléculaire |
C16H30O3 |
|---|---|
Poids moléculaire |
270.41 g/mol |
Nom IUPAC |
ethyl 14-oxotetradecanoate |
InChI |
InChI=1S/C16H30O3/c1-2-19-16(18)14-12-10-8-6-4-3-5-7-9-11-13-15-17/h15H,2-14H2,1H3 |
Clé InChI |
NBVXROXODSVXCG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCCCCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


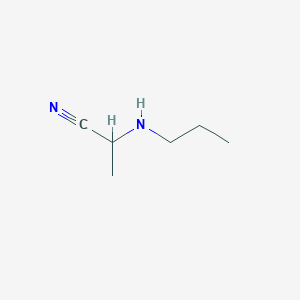
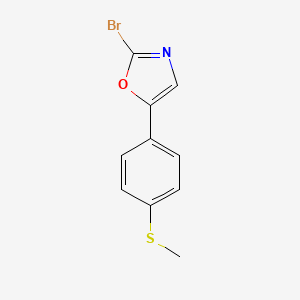
![2-(Methylsulfanyl)-3H-naphtho[1,2-d]imidazole](/img/structure/B12970048.png)
![1,2-Benzenediamine, N-[2-(1-piperidinyl)ethyl]-](/img/structure/B12970054.png)
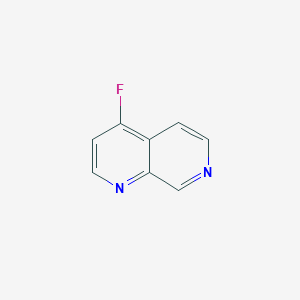
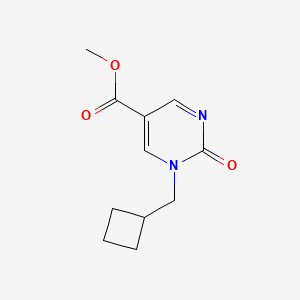
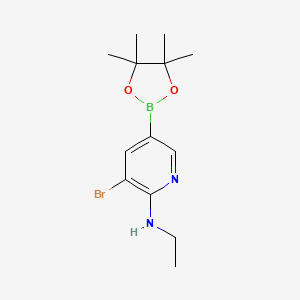
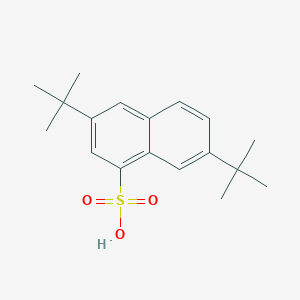
![3-Fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B12970102.png)

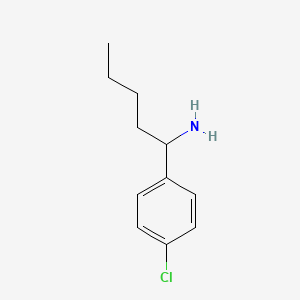
![Methyl 7-bromo-3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]oxazine-6-carboxylate](/img/structure/B12970117.png)
![4-Chloro-2-(chloromethyl)-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12970125.png)
![9-Methyl-3,4-diphenyl-9H-pyrido[3,4-b]indole](/img/structure/B12970137.png)
